molecular formula C15H10N2O3 B1323516 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid CAS No. 3601-62-5

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Cat. No.: B1323516
CAS No.: 3601-62-5
M. Wt: 266.25 g/mol
InChI Key: ZMFBVMSFONVVMY-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The structure of this compound consists of a benzoic acid moiety attached to a 1,3,4-oxadiazole ring, which is further substituted with a phenyl group.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s oxadiazole ring is particularly reactive, allowing it to participate in a wide range of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound . Substitution reactions can introduce various functional groups onto the oxadiazole ring or the benzoic acid moiety, leading to a diverse array of products .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid include other 1,3,4-oxadiazole derivatives, such as 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid and 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid . These compounds share the same core structure but differ in their substituents, which can significantly influence their chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. The phenyl group attached to the oxadiazole ring can enhance the compound’s stability and reactivity, making it a versatile intermediate for various chemical syntheses .

Properties

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBVMSFONVVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl hydrogen isopthalalate (1.8 g, 10 mmol), benzoic hydrazide (1.4 g, 10 mmol) and phosphorous oxychloride (20 ml), under an atmosphere of nitrogen, was heated at 120° C. for 18 hours, then cooled to room temperature and then poured into ice water (500 ml). This mixture was treated with solid sodium carbonate until the aqueous layer was basic (pH 8-9) and the resultant pink solid was filtered. This material was treated with 100 ml methanol and the suspension was treated with sodium hydroxide solution (30 ml, 1M). The reaction mixture was heated at reflux for 4 hours, then cooled and then concentrated to dryness. The residue was dissolved in water (100 ml) and the solution was acidified to pH 3 by addition of concentrated hydrochloric acid. The resultant precipitate was filtered, then dried and then subjected to chromatography on silica gel eluting with a mixture of dichloromethane and methanol (98:2, v/v) to yield 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzoic acid as a white solid (600 mg). 1H NMR [(CD3)2SO, 500 MHz]: δ 8.80 (s, 1H), 8.38 (m, 1H), 8.18 (m, 3H), 7.78 (m, 1H), 7.62 (m, 3H). MS(EI): 265(M+−H).
[Compound]
Name
methyl hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five

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